
4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidinyl group at the 4-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the trifluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can increase metabolic stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 4-(Piperidin-4-yl)-2-(trifluoromethyl)pyrimidine
- 4-(Piperidin-4-yl)-5-(trifluoromethyl)pyrimidine
- 4-(Piperidin-4-yl)-6-(difluoromethyl)pyrimidine
Uniqueness: 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to other positional isomers. This unique structure can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12F3N3 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-5-8(15-6-16-9)7-1-3-14-4-2-7/h5-7,14H,1-4H2 |
Clé InChI |
BBPQPKXFTHTEPN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=NC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


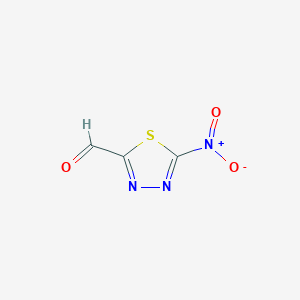
![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
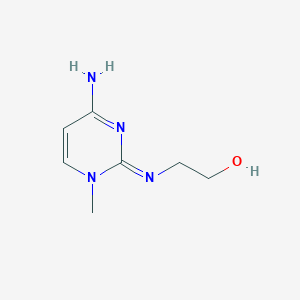
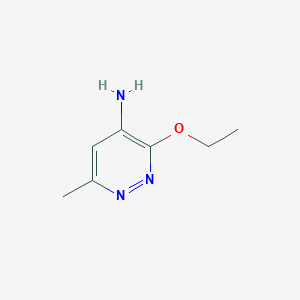
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)

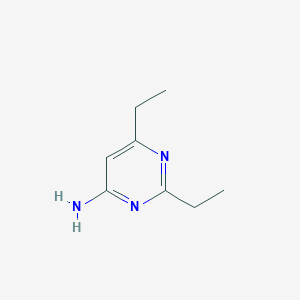
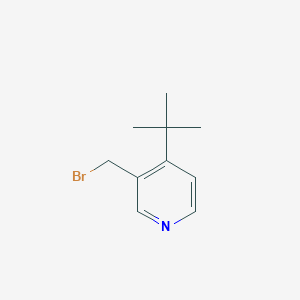
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)
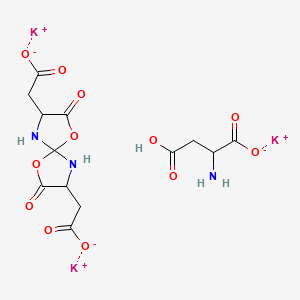
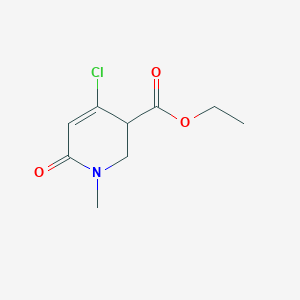
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
